Rhabdophane

Crystal Structure Thermodynamics Phase Stability

Rhabdophane (REPO₄·nH₂O, CAS 12174-41-3) is a thermodynamically metastable, monoclinic (C2) hydrated rare earth phosphate. Unlike inert, anhydrous monazite or tetragonal xenotime, its unique structure with 8- and 9-coordinated cation sites enables low-temperature synthesis and confers specific reactivity for nuclear waste immobilization, enantioselective adsorption, and advanced luminescent phosphors. Substituting with a generic REPO₄ eliminates these critical functional properties.

Molecular Formula CeH2LaO5P-3
Molecular Weight 392.01 g/mol
CAS No. 12174-41-3
Cat. No. B076276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhabdophane
CAS12174-41-3
Synonymsphosphocerite
rhabdophane
Molecular FormulaCeH2LaO5P-3
Molecular Weight392.01 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[La].[Ce]
InChIInChI=1S/Ce.La.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/p-3
InChIKeyVVPKMGWILYHAOG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhabdophane (CAS 12174-41-3): Hydrated Rare Earth Phosphate Mineral for Advanced Materials and Nuclear Applications


Rhabdophane, with CAS number 12174-41-3, is a hydrated rare earth phosphate mineral with the general formula REPO₄·nH₂O (typically n ≈ 0.667), where RE represents light rare earth elements (LREE) such as La, Ce, Pr, Nd, Sm, and Gd [1]. It crystallizes in the monoclinic crystal system (space group C2) [2], distinguishing it from the commonly misreported hexagonal structure [3]. Rhabdophane is a key LREE carrier in geological systems and a critical phase in the low-temperature alteration of monazite [4]. Its unique hydrated structure and thermodynamic metastability make it a material of significant interest in nuclear waste immobilization, catalysis, and optical applications [5].

Why Rhabdophane (CAS 12174-41-3) Cannot Be Simply Substituted with Monazite, Xenotime, or Other Rare Earth Phosphates


While monazite, xenotime, and rhabdophane share the same elemental building blocks, their distinct hydration states and crystal structures lead to fundamentally different thermodynamic, chemical, and functional properties. Rhabdophane's unique monoclinic structure, with both 8- and 9-coordinated cation sites, confers specific reactivity, solubility, and phase transformation behavior that are absent in anhydrous monazite [1] or tetragonal xenotime [2]. Its hydrated nature also enables lower-temperature synthesis pathways and distinct catalytic and optical properties [3]. Crucially, rhabdophane is thermodynamically metastable relative to monazite under ambient conditions [4], meaning it can act as a transient, reactive phase in processes where monazite is inert. Substituting rhabdophane with a generic rare earth phosphate would therefore alter or eliminate the very properties that make it valuable for specific applications, as detailed in the quantitative evidence below.

Rhabdophane (CAS 12174-41-3) Quantitative Differentiation Data


Rhabdophane vs. Monazite: Structural and Thermodynamic Differentiation

Rhabdophane crystallizes in the monoclinic crystal system (space group C2) with a mixture of 8- and 9-coordinated cation sites, a structural feature that distinguishes it from the anhydrous monazite phase. X-ray diffraction and X-ray absorption near-edge spectroscopy (XANES) have confirmed this monoclinic structure, correcting earlier reports of a hexagonal structure [1]. High-temperature drop solution calorimetry has quantified the energetic relationship between rhabdophane and monazite, revealing that rhabdophane is thermodynamically metastable with respect to monazite plus water at all temperatures under ambient pressure. The enthalpy of transformation from rhabdophane to monazite plus water varies linearly with the ionic radius of the lanthanide, except for cerium [2].

Crystal Structure Thermodynamics Phase Stability Nuclear Waste Forms

Rhabdophane Solubility: Quantified Aqueous Stability and Comparison with Monazite and Xenotime

The aqueous solubility of rhabdophane is a critical parameter for understanding its behavior in environmental and nuclear waste scenarios. Systematic solubility studies using over-saturated and under-saturated experiments at 25°C have established the solubility product (log K_{S,0}°) for rhabdophane. For Pr-rhabdophane, log K_{S,0}° = -25.6 ± 0.8, while for Eu-rhabdophane, log K_{S,0}° = -24.9 ± 1.7 [1]. These values are distinct from those of monazite and xenotime, and the temperature-dependent stability domain of rhabdophane is limited, depending on the ionic radius of the lanthanide [1]. Furthermore, the standard Gibbs free energy of formation (ΔG°_f) at 298 K for rhabdophane ranges from -1984 ± 2 to -2004 ± 2 kJ·mol⁻¹ (except Eu-rhabdophane at -1896 ± 2 kJ·mol⁻¹) [1].

Solubility Geochemistry Nuclear Waste Disposal Thermodynamic Modeling

Rhabdophane Photocatalytic and Optical Properties: Bandgap and Enantioselective Adsorption vs. TiO₂ and Monazite

Rhabdophane nanoparticles (CePO₄∙H₂O) synthesized via mechanochemical routes exhibit a direct bandgap of 3.1 eV, high transparency to visible light, and strong absorption in the UV region, as determined by UV-Vis diffuse reflectance spectroscopy [1]. In comparative studies of photocatalytic activity for castor oil degradation and cytotoxicity for human skin cells, rhabdophane nanoparticles demonstrated superior performance relative to commercial TiO₂ nanoparticles, exhibiting lower photocatalytic activity (desirable for UV filters) and lower cytotoxicity [1]. Additionally, films of rhabdophane-phase cerium phosphate exhibit inherent enantioselective adsorption of L-phenylalanine, purifying racemic solutions to 100% D-enantiomer, a property also observed in monazite-phase films but with potential differences in efficiency and mechanism [2].

Photocatalysis Enantioselective Adsorption UV Filter Bandgap Engineering

Rhabdophane for Nuclear Waste Immobilization: Actinide Incorporation and Leaching Stability vs. Monazite

Rhabdophane is a key phase in the long-term performance of monazite-based nuclear waste forms. Under long-term weathering, the surface layers of monazite can convert to rhabdophane, and EXAFS studies confirm that small trivalent cations (including actinides like Pu and Cm) are hosted by rhabdophane as well, preventing their release [1]. Furthermore, rhabdophane (GdPO₄·H₂O) exhibits low normalized leach rates when exposed to deionized water for seven months, comparable to monazite and xenotime, and its long-range and local structure remains intact post-leaching [2]. Direct comparison of leaching stability between rhabdophane and monazite for simulated actinides shows that rhabdophane provides a robust secondary barrier [3].

Nuclear Waste Form Actinide Immobilization Leaching Chemical Durability

Rhabdophane Luminescence: Electron-Phonon Coupling and Quantum Yield vs. Monazite

Lanthanum orthophosphate (LaPO₄) nanorods with a rhabdophane-type structure, doped with Ce³⁺, exhibit stronger electron–phonon coupling than the monazite-type polymorph [1]. Optical measurements indicate that the fluorescence quantum yield of Ce³⁺-doped rhabdophane nanorods is 35% [1]. Furthermore, Eu³⁺-doped rhabdophane nanorods show a distinct emission profile compared to rhabdophane nanoparticles, with the strongest emission originating from the ⁵D₀ → ⁷F₁ transition rather than ⁵D₀ → ⁷F₂, attributed to the 1D structure and lattice distortions [1].

Luminescence Phosphors Quantum Yield Electron-Phonon Coupling

Rhabdophane Synthesis: Rapid Mechanochemical Route vs. Conventional Precipitation

Mechanochemical synthesis offers a rapid, solvent-free route to produce phase-pure rhabdophane nanoparticles. X-ray diffraction analysis showed that an optimal synthesis duration of just 15 minutes yields pure rhabdophane (CePO₄∙H₂O) without contamination from the vessel material [1]. High-resolution transmission electron microscopy (HRTEM) revealed that the obtained nanoparticles have a size of approximately 5 nm [1]. This contrasts with conventional precipitation methods, which often require longer reaction times and may result in larger particle sizes or mixed phases.

Mechanochemical Synthesis Nanoparticles Green Chemistry Process Optimization

Procurement-Relevant Application Scenarios for Rhabdophane (CAS 12174-41-3)


Nuclear Waste Form Development and Safety Assessment

Rhabdophane is a critical phase for research and development of ceramic nuclear waste forms. Its role as a solubility-limiting solid phase and a secondary barrier to actinide release under repository conditions [REFS-1, REFS-2] makes it essential for long-term safety assessments. Procurement of high-purity rhabdophane is necessary for experiments simulating the long-term behavior of monazite-based waste forms, including leaching studies [3] and actinide incorporation studies [4].

Inorganic UV Filters for Sunscreen and Photoprotective Formulations

Rhabdophane nanoparticles, particularly CePO₄∙H₂O, are a compelling alternative to TiO₂ and ZnO in sunscreens and other UV-protective coatings. Their direct bandgap of 3.1 eV, high UV absorption, visible transparency, low photocatalytic activity, and low cytotoxicity [1] address key limitations of existing inorganic UV filters. Procurement of rhabdophane nanoparticles is therefore highly relevant for cosmetic and materials companies developing next-generation sun care products.

Enantioselective Adsorbents and Photocatalysts for Chiral Separations

Rhabdophane-phase cerium phosphate films exhibit inherent enantioselective adsorption, purifying racemic phenylalanine solutions to 100% D-enantiomer [2]. This property, combined with photocatalytic activity, opens avenues for developing novel chiral separation media and catalysts. Procurement of rhabdophane materials is essential for research groups and companies working on pharmaceutical intermediate purification, chiral sensor development, and green chemistry applications involving enantioselective transformations.

Luminescent Phosphors and Optoelectronic Materials

Rhabdophane-structured LaPO₄ nanorods doped with Ce³⁺ or Eu³⁺ exhibit unique optical properties, including a 35% fluorescence quantum yield and strong electron–phonon coupling [5]. These characteristics are distinct from monazite-type phosphors and make rhabdophane nanorods attractive for applications in solid-state lighting, displays, and bioimaging. Procurement of rhabdophane precursors and doped nanomaterials is crucial for research in advanced luminescent materials and photonic devices.

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